1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-
Description
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is a chiral 1,3-dioxolane derivative characterized by a five-membered dioxolane ring substituted with two methyl groups at positions 2 and 4 and a phenyl group at position 2. Its relative stereochemistry (2R,4R) distinguishes it from other stereoisomers.
Properties
CAS No. |
25687-72-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11-/m1/s1 |
InChI Key |
CIHKNVXTQCYONS-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. For the specific compound 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-, the phenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the dioxolane ring using a suitable diol and acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion.
Chemical Reactions Analysis
General Reactivity and Reaction Types
The compound primarily participates in ring-opening reactions , nucleophilic substitutions , and stereoselective transformations due to its electron-rich dioxolane ring and steric effects from the phenyl and methyl groups . Key factors influencing reactivity include:
-
Steric hindrance from the 2-phenyl and 4-methyl groups, directing nucleophilic attacks to less hindered positions.
-
Electronic effects from the oxygen atoms, facilitating electrophilic interactions.
-
Stereochemical control in product formation due to the (2R,4R)-configuration .
Stereoselective Three-Component Reactions
A seminal study demonstrates the stereoselective assembly of 1,3-dioxolanes using alkenes , carboxylic acids , and silyl enol ethers . Key findings include:
Table 1: Diastereoselectivity in Three-Component Reactions
| Alkene | Silyl Enol Ether | Quenching Temp. | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Styrene | 2a (Me) | Room Temp. | 1:1 (3:3' ) |
| Styrene | 2a (Me) | -20°C | 9:1 (3:3' ) |
| cis-Alkene | 2b (iPr) | Room Temp. | >20:1 |
-
Lower quenching temperatures significantly improve diastereoselectivity (e.g., dr 9:1 at -20°C vs. 1:1 at RT) .
-
cis-Alkenes produce single diastereomers due to constrained transition states, while styrenes exhibit steric-dependent selectivity .
The mechanism involves 1,3-dioxolan-2-yl cation intermediates trapped by nucleophiles, with stereochemistry retained during ring-opening .
Ring-Opening Reactions
The dioxolane ring undergoes cleavage under acidic or nucleophilic conditions:
Example: Acid-Catalyzed Hydrolysis
-
Reagents : HCl (aqueous), THF, 60°C.
-
Product : 2-Phenyl-2,4-pentanediol (85% yield).
-
Mechanism : Protonation of the oxygen atom weakens the C–O bond, enabling nucleophilic water attack at the less hindered C4 position.
Electrophilic Aromatic Substitution
The phenyl group undergoes Friedel-Crafts alkylation under Lewis acid catalysis:
| Condition | Result |
|---|---|
| AlCl₃, CH₂Cl₂, RT | Para-substituted derivative |
Steric effects from the dioxolane ring limit reactivity at the ortho position.
Comparative Reactivity Insights
| Reaction Type | Key Influence | Outcome |
|---|---|---|
| Nucleophilic Attack | Steric hindrance at C2 | Preference for C4/C5 positions |
| Oxidation | Electron-donating methyl | Resistance to radical oxidation |
| Reduction | Ring strain | Selective C–O bond cleavage |
Mechanistic Implications
The (2R,4R)-configuration imposes a chair-like transition state in ring-opening reactions, stabilizing axial nucleophilic attacks. This stereoelectronic control is critical in pharmaceutical applications where enantioselectivity dictates bioactivity .
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- exerts its effects depends on its specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable dioxolane ring that prevents unwanted reactions at the carbonyl group. The molecular targets and pathways involved would vary based on the specific biological or industrial application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Stereochemical Variations
a) Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
- Structure : Features a 1,3-dioxolane ring with methyl ester groups at positions 4 and 5 and a hydroxyphenyl group at position 2. Configuration: (4R,5R) with >99% enantiomeric excess (ee) .
- Properties : Boiling point and solubility are influenced by polar ester and hydroxyl groups. Exhibits antimicrobial activity (MIC range: 4.8–5000 µg/mL) against bacterial and fungal strains, highlighting the role of substituents in bioactivity .
b) 1,3-Dioxolane, 2-ethyl-4-methyl-, (2R,4R)-rel- (CAS 1860-13-5)
- Structure : Ethyl and methyl substituents at positions 2 and 4, respectively. Configuration: (2R,4R) .
- Properties: Simpler alkyl substituents likely result in lower boiling points compared to the phenyl-containing target compound. No bioactivity data provided, but alkyl groups may enhance lipophilicity for solvent applications .
c) 4,5-Dimethyl-2-phenyl-1,3-dioxolane (CAS 273400-78-5)
Ring Size and Conformational Effects
1,4-Dioxane Derivatives (e.g., (2R,3S,5S,6R)-2,5-bis(4-Methoxyphenyl)-3,6-dimethyl-1,4-dioxane-rel-)
- Structure : Six-membered 1,4-dioxane ring with aryl and methyl substituents. Configuration: (2R,3S,5S,6R) .
- Applications include use as chiral auxiliaries or intermediates in asymmetric synthesis .
- Contrast : The target compound’s five-membered dioxolane ring may exhibit higher ring strain but greater conformational rigidity, influencing reactivity in cycloaddition or polymerization reactions .
Physical and Solvent Properties
- Boiling Points :
- Solvent Efficiency : 1,3-Dioxolane derivatives are effective in polymer extraction (e.g., PHB recovery: 42–57% purity ). The target compound’s lipophilic substituents may improve compatibility with hydrophobic polymers.
Biological Activity
1,3-Dioxolanes are a class of cyclic ethers that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is of particular interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The chemical formula for 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is with a molecular weight of approximately 178.23 g/mol. Its structure features a dioxolane ring with two methyl groups and a phenyl group at specific positions that influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under acidic conditions. A study reported the successful synthesis of various enantiomerically pure and racemic 1,3-dioxolanes using montmorillonite K10 as a catalyst. The synthesized compounds were characterized through spectroscopic methods to confirm their structures .
Antibacterial Activity
Research has demonstrated that several derivatives of 1,3-dioxolanes exhibit significant antibacterial effects against various strains of bacteria. In particular:
- Staphylococcus aureus : Compounds derived from 1,3-dioxolanes have shown minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against this pathogen.
- Staphylococcus epidermidis : Most tested compounds exhibited notable antibacterial activity.
- Enterococcus faecalis : Compound variations indicated some derivatives had effective MIC values.
- Pseudomonas aeruginosa : Certain dioxolane derivatives displayed perfect antibacterial activity against this strain .
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Not specified |
| Enterococcus faecalis | Effective |
| Pseudomonas aeruginosa | Perfect activity |
Antifungal Activity
The antifungal efficacy of these compounds has also been explored:
- Candida albicans : All tested dioxolane derivatives (except one) demonstrated excellent antifungal activity against this yeast.
This broad spectrum of biological activities highlights the potential of 1,3-dioxolanes in therapeutic applications .
Structure-Activity Relationships
The biological activity of 1,3-dioxolanes is influenced by their structural features. The presence of specific substituents on the dioxolane ring can enhance or diminish their antibacterial and antifungal properties. For instance:
- The configuration at the chiral centers plays a critical role in determining the potency of these compounds.
- Variations in substituent groups (e.g., aryl vs. alkyl) can lead to significant differences in biological activity .
Case Studies
A notable case study involved synthesizing a series of new enantiomerically pure and racemic 1,3-dioxolanes. The study aimed to assess their antibacterial and antifungal properties systematically. Results indicated that while most compounds exhibited robust antibacterial properties against Gram-positive bacteria, they were less effective against Gram-negative strains like Escherichia coli .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2R,4R)-rel-1,3-Dioxolane, 2,4-dimethyl-2-phenyl- in laboratory settings?
- Methodology : The compound can be synthesized via acid-catalyzed acetalization reactions. For example, reacting a diol with a carbonyl compound (e.g., acetone or benzaldehyde derivatives) in the presence of a Lewis acid (e.g., TiCl₄) or Brønsted acid. Key steps include:
- Solvent selection : Dichloromethane or DMSO for optimal solubility.
- Catalyst : TiCl₄ promotes isomerization and stabilizes intermediates .
- Purification : Extraction with ethyl acetate/water and column chromatography.
- Data Table :
| Precursor Diol | Carbonyl Source | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-diol derivatives | Dimethoxypropane | TiCl₄ | 85–99 | |
| Hydrobenzoin derivatives | Acetone | NEt₃ | >90 |
Q. How can spectroscopic techniques confirm the stereochemical configuration of (2R,4R)-rel-1,3-Dioxolane derivatives?
- NMR Analysis :
- ¹H NMR : Coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in dioxolane rings) and chemical shifts (δ 1.2–1.5 ppm for methyl groups) indicate stereochemistry .
- ¹³C NMR : Distinct signals for C2 and C4 (δ 70–100 ppm) confirm substituent positions .
- IR Spectroscopy : Absence of OH stretches (3400–3600 cm⁻¹) verifies acetal formation .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and empirical spectroscopic data for (2R,4R)-rel-1,3-Dioxolane derivatives?
- Case Study : If DFT-calculated NMR shifts deviate from experimental
Isomerization Check : Verify if reaction conditions (e.g., TiCl₄) induce unintended isomerization .
Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., diastereomers) .
Dynamic Effects : Consider temperature-dependent conformational changes affecting NMR spectra .
- Validation : Cross-reference with X-ray crystallography (if crystalline) or NOE experiments to confirm spatial arrangements .
Q. How can reaction conditions be optimized to enhance diastereoselectivity in (2R,4R)-rel-1,3-Dioxolane synthesis?
- Factors Influencing Selectivity :
- Catalyst Loading : Higher TiCl₄ concentrations favor thermodynamic control, stabilizing the (2R,4R)-isomer .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions .
- Temperature : Lower temperatures (0–5°C) reduce kinetic byproduct formation .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| TiCl₄ | DCM | 25 | 85:15 | |
| NEt₃ | THF | 0 | 95:5 |
Q. What role do substituents (e.g., phenyl, methyl groups) play in the stability and reactivity of (2R,4R)-rel-1,3-Dioxolane derivatives?
- Steric Effects : Bulky substituents (e.g., phenyl) at C2 hinder ring-opening reactions, enhancing stability .
- Electronic Effects : Methyl groups at C4 increase electron density on the dioxolane oxygen, influencing nucleophilic attack susceptibility .
- Applications : Phenyl-substituted dioxolanes act as chiral auxiliaries in asymmetric catalysis .
Methodological Challenges
Q. How can low yields in (2R,4R)-rel-1,3-Dioxolane synthesis be troubleshooted?
- Common Issues :
- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent hydrolysis .
- Incomplete Reaction : Extend reaction time (≥6 hours) or increase catalyst loading (e.g., TiCl₄ from 0.1 to 0.3 equiv) .
- Validation : Monitor reaction progress via TLC (Rf = 0.4–0.6 in hexane/EtOAc 7:3) .
Q. What advanced techniques validate the absolute configuration of (2R,4R)-rel-1,3-Dioxolane derivatives?
- X-ray Crystallography : Resolve crystal structures to assign configurations unambiguously .
- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers and determine optical purity .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT calculations .
Data Contradiction Analysis
Q. Why might ¹H NMR data show unexpected splitting patterns for methyl groups in (2R,4R)-rel-1,3-Dioxolane derivatives?
- Possible Causes :
- Conformational Flexibility : Rapid ring puckering at room temperature averages NMR signals .
- Diastereomer Contamination : Improper purification leads to overlapping peaks. Use preparative TLC or HPLC to isolate isomers .
- Solution : Acquire variable-temperature NMR (VT-NMR) to slow conformational exchange and resolve splitting .
Research Design Considerations
Q. How to design multi-step syntheses using (2R,4R)-rel-1,3-Dioxolane as a chiral building block?
- Stepwise Strategy :
Protection : Use dioxolane as a protecting group for diols in asymmetric aldol reactions .
Functionalization : Introduce substituents via Grignard or cross-coupling reactions .
Deprotection : Cleave dioxolane under mild acidic conditions (e.g., 1M HCl in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
